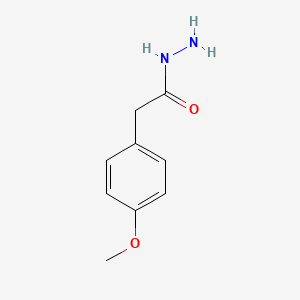

2-(4-Methoxyphenyl)acetohydrazide

描述

Contextualization within Hydrazide and Acetohydrazide Chemistry Research

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond, and they are known for their high reactivity and importance as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netacs.org The hydrazide functional group is a crucial component in many biologically active molecules, and its derivatives have been extensively studied for a broad range of pharmacological activities. mdpi.com

Acetohydrazides, a subset of hydrazides, contain an acetyl group attached to a hydrazide moiety. This structural feature often imparts specific chemical and biological properties. The presence of the acetohydrazide group can influence a molecule's ability to form hydrogen bonds and interact with biological targets. Research in this area is driven by the quest for new therapeutic agents with improved efficacy and reduced toxicity. researchgate.netmdpi.com

Significance as a Core Scaffold for Bioactive Compound Development

The compound 2-(4-methoxyphenyl)acetohydrazide serves as a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are able to bind to multiple biological targets. mdpi.com The methoxyphenyl group can engage in various non-covalent interactions, while the acetohydrazide portion offers a reactive handle for further chemical modifications. This allows for the creation of large and diverse chemical libraries for screening against different diseases.

The versatility of the this compound scaffold is evident in the wide range of bioactive derivatives that have been synthesized. These derivatives have shown potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. mdpi.comnih.govrdd.edu.iq For instance, researchers have successfully synthesized novel hydrazide derivatives by condensing 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones, leading to compounds with promising in vitro cytotoxicity against colon carcinoma cell lines. mdpi.com

The synthesis of this compound itself is a straightforward process, typically involving the reaction of an appropriate ester, such as ethyl 2-(4-methoxyphenyl)acetate, with hydrazine (B178648) hydrate (B1144303). nih.gov This accessibility further enhances its appeal as a starting material for the development of new chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2 | nih.govuni.lu |

| Molecular Weight | 180.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 57676-49-0 | nih.gov |

| SMILES | COC1=CC=C(C=C1)CC(=O)NN | nih.gov |

The structural and electronic properties of this compound have been investigated using techniques such as X-ray crystallography. These studies reveal important information about bond lengths and angles, which helps in understanding its reactivity and interaction with biological macromolecules. researchgate.net

Further research into the modification of the this compound scaffold continues to be an active area of investigation. For example, the synthesis of N'-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, a derivative, has been reported, highlighting the ongoing efforts to explore the chemical space around this core structure. iucr.orgiucr.org The development of such novel derivatives holds promise for the discovery of new and effective therapeutic agents. nih.govresearchgate.netcyberleninka.ru

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342079 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-49-0 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Acetohydrazide and Its Functionalized Derivatives

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide via Hydrazinolysis of Ester Precursors

The most common and direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically a methyl or ethyl ester. This nucleophilic acyl substitution reaction is both efficient and high-yielding.

The process generally begins with the esterification of 4-methoxyphenylacetic acid. This is often achieved through a Fischer esterification, where the carboxylic acid is refluxed in an alcohol (like methanol (B129727) or ethanol) with a catalytic amount of strong acid, such as sulfuric acid, to produce the respective ester. researchgate.net

Once the ester, for example, methyl 2-(4-methoxyphenyl)acetate, is obtained and purified, it is subjected to hydrazinolysis. The reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol. researchgate.net The mixture is typically heated to reflux for several hours. During this process, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OCH₃ or -OC₂H₅) and the formation of the stable acetohydrazide derivative. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, is typically isolated as a solid by cooling the reaction mixture and collecting the precipitate via filtration.

Derivatization Strategies from this compound

The presence of the terminal -NH₂ group in this compound makes it an ideal starting point for a variety of derivatization reactions, enabling the construction of more complex molecular architectures.

A primary derivatization strategy involves the condensation of this compound with various aldehydes or ketones to form N-acylhydrazones. nih.gov This reaction creates a new carbon-nitrogen double bond (C=N), forming the characteristic hydrazone linkage (-NH-N=CH-).

The synthesis is typically carried out by reacting equimolar amounts of this compound and a selected aldehyde (e.g., benzaldehyde, salicylaldehyde, or substituted aromatic aldehydes) in a suitable solvent, such as ethanol. nih.gov The reaction is often catalyzed by a few drops of a strong acid, like hydrochloric or glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide's terminal nitrogen. researchgate.net The reaction mixture is usually stirred at room temperature or gently heated for a few hours. researchgate.net The resulting N-acylhydrazone product often precipitates from the solution and can be purified by recrystallization. nih.gov The N-acylhydrazone moiety is a key structural feature in many biologically active compounds due to its hydrogen bonding capabilities and conformational flexibility. nih.gov

A variety of N-acylhydrazone derivatives have been synthesized from this compound, as illustrated in the table below.

| Aldehyde Precursor | Resulting N-Acylhydrazone Derivative | Reference |

| 2-Hydroxybenzaldehyde | N′-(2-hydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide | javeriana.edu.co |

| 2,4-Dihydroxybenzaldehyde | N′-(2,4-dihydroxybenzylidene)-2-(4-methoxyphenyl)acetohydrazide | javeriana.edu.co |

| Various Aromatic Aldehydes | N'-(benzylidene)-2-(substituted)acetohydrazides | nih.gov |

The formation of Schiff bases, which are structurally analogous to N-acylhydrazones, can be significantly enhanced through the use of microwave-assisted organic synthesis (MAOS). This non-conventional heating method offers several advantages over traditional reflux heating, including dramatically reduced reaction times, higher product yields, increased purity, and milder reaction conditions, often aligning with the principles of green chemistry. indexacademicdocs.orgnih.gov

In a typical microwave-assisted procedure, this compound is mixed with an appropriate aldehyde or ketone, sometimes in a solvent-free "neat" condition or with a minimal amount of a high-boiling point solvent like DMSO or DMF. asianpubs.orgasianpubs.org A catalyst, which can be a traditional acid or a natural, environmentally benign catalyst like cashew shell extract, may be added. nih.gov The reaction vessel is then placed in a microwave reactor and irradiated for a short period, often ranging from seconds to a few minutes. nih.govorientjchem.org The rapid and uniform heating provided by microwaves accelerates the condensation reaction significantly. indexacademicdocs.org Comparative studies have shown that reactions that take several hours under conventional heating can be completed in just 2-4 minutes using microwave irradiation, with yields often increasing from a 60-85% range to a 70-96% range. asianpubs.orgorientjchem.org

The N-acylhydrazone derivatives synthesized from this compound are valuable intermediates for the construction of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. biointerfaceresearch.com These ring systems are formed through intramolecular cyclization reactions that involve the elimination of a water molecule.

Two primary methods are employed for this transformation:

Cyclodehydration of Diacylhydrazines: While not a direct cyclization of N-acylhydrazones, a related method involves the dehydration of N,N'-diacylhydrazine precursors. This approach uses a wide range of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, thionyl chloride, or polyphosphoric acid to facilitate the ring closure. biointerfaceresearch.com

Oxidative Cyclization of N-Acylhydrazones: This is a direct and common route starting from the N-acylhydrazone derivatives. The hydrazone is treated with an oxidizing agent, which promotes the intramolecular cyclization to the 1,3,4-oxadiazole (B1194373) ring. A variety of oxidizing agents can be used, including potassium permanganate, bromine in acetic acid, and chloramine-T. biointerfaceresearch.com

Recent advancements have also explored the use of polymer-supported reagents, such as a polymer-supported Burgess reagent, in conjunction with microwave irradiation. This combination can reduce the reaction time for cyclodehydration to as little as two minutes, achieving high yields and purity. biointerfaceresearch.com Furthermore, visible-light-promoted photoredox catalysis has emerged as a mild and efficient strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Confirmation

A suite of spectroscopic methods is utilized to verify the identity and purity of 2-(4-Methoxyphenyl)acetohydrazide. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (around δ 6.8-7.3 ppm). The protons of the methylene (B1212753) (-CH2-) group adjacent to the aromatic ring are observed as a singlet at approximately δ 3.4-3.5 ppm. The methoxy (B1213986) (-OCH3) protons give rise to a sharp singlet around δ 3.7-3.8 ppm. The protons of the hydrazide moiety (-NHNH2) are often broad and their chemical shift can vary, but they are typically found in the region of δ 4.1 and δ 8.9 ppm. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the hydrazide group is typically observed as a downfield signal around δ 168-172 ppm. The carbons of the 4-methoxyphenyl (B3050149) group show characteristic signals, with the carbon bearing the methoxy group appearing at approximately δ 158-160 ppm and the other aromatic carbons resonating in the δ 114-131 ppm range. The methylene carbon (-CH2-) signal is found further upfield, and the methoxy carbon (-OCH3) gives a distinct signal around δ 55 ppm. rsc.orgresearchgate.netoregonstate.eduspectrabase.com

1D/2D NMR: Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to confirm the connectivity between protons and carbons, further solidifying the structural assignment.

Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~ 6.8 - 7.3 | ~ 114 - 131 |

| -CH₂- | ~ 3.4 - 3.5 | ~ 40 - 45 |

| -OCH₃ | ~ 3.7 - 3.8 | ~ 55 |

| -C=O | - | ~ 168 - 172 |

| Aromatic C-O | - | ~ 158 - 160 |

| -NHNH₂ | ~ 4.1 and 8.9 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows several characteristic absorption bands. A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the hydrazide group. The N-H stretching vibrations of the amine group (-NH2) and the secondary amide (-NH-) moiety typically appear as one or two bands in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretching of the methylene and methoxy groups are found just below 3000 cm⁻¹. The C-O stretching of the methoxy group is usually seen as a strong band around 1240-1250 cm⁻¹. iucr.orgnih.govpressbooks.pubnist.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=O (Carbonyl) | Stretching | 1640 - 1680 |

| C-O (Ether) | Stretching | 1240 - 1250 |

| C=C (Aromatic) | Stretching | ~ 1500 - 1600 |

Mass Spectrometry (MS/EI-MS/LCMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular formula of C9H12N2O2, the expected monoisotopic mass is approximately 180.09 Da. nih.govuni.lu In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z 180. A prominent fragment ion is often seen at m/z 121, corresponding to the 4-methoxybenzyl cation, which is formed by the cleavage of the bond between the carbonyl carbon and the methylene group. libretexts.orglibretexts.orgslideshare.net Liquid chromatography-mass spectrometry (LC-MS) can also be employed, often showing the protonated molecular ion [M+H]⁺ at m/z 181. uni.lu

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Mass-to-Charge Ratio) |

| EI-MS | [M]⁺ | 180 |

| EI-MS | [CH₃OC₆H₄CH₂]⁺ | 121 |

| LC-MS | [M+H]⁺ | 181 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the benzene ring. The presence of the methoxy group, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. One would expect to see absorption maxima in the range of 220-280 nm. oregonstate.eduiivs.orgresearchgate.net The carbonyl group of the hydrazide can also contribute to the UV spectrum through n → π* transitions, which are generally weaker and may be observed at longer wavelengths.

Crystallographic Analysis of Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Studies on various derivatives, such as (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide and N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide, reveal key structural features. iucr.orglibretexts.org In these derivatives, the acetohydrazide moiety is often found to be nearly planar. The crystal packing is typically dominated by a network of intermolecular hydrogen bonds. The N-H protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen (C=O) and sometimes the nitrogen atoms of the hydrazide act as hydrogen bond acceptors. These hydrogen bonds link adjacent molecules, forming dimers, chains, or more complex three-dimensional networks. iucr.orglibretexts.org For instance, in N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide, molecules are linked into centrosymmetric dimers via N—H⋯O hydrogen bonds. libretexts.org The presence of the 4-methoxyphenyl group can also lead to π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. The dihedral angle between the phenyl ring and the acetohydrazide group is a notable conformational feature. iivs.org

Interactive Data Table: Common Crystallographic Features in this compound Derivatives

| Structural Feature | Observation | Reference |

| Molecular Geometry | Acetohydrazide moiety is often planar. | iucr.org |

| Hydrogen Bonding | N—H⋯O hydrogen bonds are prevalent, leading to dimers or chains. | iucr.orglibretexts.org |

| Intermolecular Interactions | π-π stacking between aromatic rings can occur. | - |

| Conformation | The dihedral angle between the phenyl ring and the hydrazide group is a key parameter. | iivs.org |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the crystal lattice of acetohydrazide derivatives, hydrogen bonding is a primary directional force that governs molecular packing, leading to the formation of well-defined one-, two-, or three-dimensional networks. The study of these interactions is critical for understanding the solid-state properties of the material.

Detailed crystallographic analyses of compounds structurally analogous to this compound reveal consistent and predictable hydrogen bonding patterns. The hydrazide moiety (–C(=O)NHNH₂) provides classic hydrogen bond donors (the N–H groups) and a primary acceptor (the carbonyl oxygen atom, O=C). The terminal amino nitrogen can also act as an acceptor. These functionalities facilitate the assembly of molecules into highly ordered structures.

Research on related structures, such as positional isomers and analogues, provides significant insight into the likely hydrogen-bonding networks within this compound.

Findings from 2-(3-Methoxyphenyl)acetohydrazide

The crystal structure of the positional isomer, 2-(3-Methoxyphenyl)acetohydrazide, reveals a structure stabilized by key intermolecular hydrogen bonds. researchgate.net In this compound, the planar hydrazide group is oriented at a dihedral angle of 86.66 (3)° with respect to the benzene ring. The crystal packing is dominated by intermolecular N–H⋯O hydrogen bonds, which effectively link the molecules together. researchgate.net The geometry of these crucial interactions is detailed in the table below.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···O1i | 0.92 | 2.15 | 3.013 (2) | 156 |

| N1—H1B···O1ii | 0.92 | 2.16 | 3.025 (2) | 156 |

Findings from 2-(4-Methoxyphenoxy)acetohydrazide

In the closely related analogue, 2-(4-Methoxyphenoxy)acetohydrazide, a comprehensive network of hydrogen bonds dictates the crystal packing. The molecules are linked into infinite two-dimensional sheets that lie parallel to the ab plane of the crystal. nih.govresearchgate.net This intricate assembly is formed by a combination of classical N–H⋯N and N–H⋯O intermolecular hydrogen bonds. nih.govresearchgate.net The specific parameters for these interactions have been determined through single-crystal X-ray diffraction.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···N2i | 0.89 (3) | 2.21 (3) | 3.095 (3) | 172 (3) |

| N1—H1B···O2ii | 0.89 (3) | 2.11 (3) | 2.934 (3) | 155 (3) |

| N2—H2···O2iii | 0.89 (3) | 2.09 (3) | 2.952 (3) | 163 (2) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on 2-(4-Methoxyphenyl)acetohydrazide and its Derivatives

DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating the electronic and structural properties of hydrazide derivatives. These computational approaches are frequently used to complement and explain experimental findings. nih.govresearchgate.net

The conformational landscape of acetohydrazide derivatives is a key determinant of their physical and chemical behavior. In the solid state, the molecule of 2-(4-chlorophenoxy)acetohydrazide (B1349058) is nearly planar, with a small dihedral angle of 14.93 (17)° between the chlorophenyl group and the C—C(=O)—N group. nih.gov This planarity is a common feature in similar structures, with even smaller dihedral angles observed in related compounds. nih.gov However, the presence of steric hindrance can lead to a significant deviation from planarity, with the two planar fragments becoming almost perpendicular. nih.gov

For 2-(3-Methoxyphenyl)acetohydrazide, the dihedral angle between the planar hydrazide group and the benzene (B151609) ring is a much larger 86.66 (3)°. researchgate.net The conformation of these molecules can also be influenced by intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal structure. researchgate.net In some cases, different conformers, or polymorphs, of the same compound can exist, differing, for instance, in the rotation of a methoxy (B1213986) group. researchgate.net The existence of multiple stable conformations with very similar energies highlights the flexibility of these molecules. mdpi.com

Vibrational spectroscopy, coupled with DFT calculations, is a powerful method for identifying the functional groups and understanding the bonding within a molecule. Theoretical calculations of vibrational frequencies are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectra.

For a derivative, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the calculated N–H stretching vibration of the carbohydrazide (B1668358) group was found at 3336 cm⁻¹, which is in good agreement with the experimentally observed band at 3316 cm⁻¹. nih.gov The C=O stretching vibration is another key marker, typically observed in the 1800-1600 cm⁻¹ region. researchgate.net For the same triazole derivative, the calculated C=O stretch was at 1684 cm⁻¹, closely matching the experimental value of 1686 cm⁻¹. nih.gov The agreement between calculated and experimental vibrational frequencies validates the accuracy of the computational model. nih.gov

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity. For (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, the calculated HOMO-LUMO gap was found to be 2.96 eV, indicating its potential for charge transfer interactions. nih.gov The distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In hydrazide derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely site for electrophilic interaction. Conversely, the hydrogen atoms of the amine group often exhibit positive potential, indicating their susceptibility to nucleophilic attack. scispace.com MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In acetohydrazide derivatives, NBO analysis can reveal the extent of electron delocalization within the hydrazide group and between the phenyl ring and the side chain. nih.gov The interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*) is a key feature that contributes to the stability and planarity of the hydrazide moiety. The energies of these interactions provide a quantitative measure of the resonance effects within the molecule. researchgate.netwisc.edu

Global reactivity parameters, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity, chemical hardness, and the global electrophilicity index.

Some organic molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter used to assess the NLO response of a molecule. DFT calculations can be used to predict the NLO properties of this compound and its derivatives. For instance, (Z)-N′-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide has been shown to possess a good NLO response, making it a candidate for applications in optoelectronics. researchgate.net The magnitude of the first hyperpolarizability is influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand to the active site of a protein, thereby providing a rationale for its potential biological activity.

Prediction of Binding Affinities with Enzyme Active Sites and Protein Targets

While specific molecular docking studies on this compound are not extensively reported, research on its derivatives offers valuable insights into its potential as a scaffold for enzyme inhibitors. For instance, a derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-methoxyphenyl)acetyl)benzohydrazide , has been investigated for its inhibitory potential against enoyl ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com The docking score, which is an estimation of the binding affinity, provides a quantitative measure of the ligand's potential efficacy.

Similarly, arylidenehydrazinyl-4-methoxyphenylthiazole derivatives have been synthesized and evaluated for their α-amylase inhibition potential. One of the lead molecules from this series, 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole , demonstrated significant α-amylase inhibition with a half-maximal inhibitory concentration (IC₅₀) of 5.75±0.02 μM, a finding supported by molecular docking studies. nih.gov The binding affinity is a critical parameter that dictates the strength of the interaction between the ligand and the protein target. nih.gov

The following table summarizes the predicted binding affinities of some derivatives of this compound with their respective protein targets.

| Derivative Name | Protein Target | Predicted Binding Affinity/Score | Reference |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-methoxyphenyl)acetyl)benzohydrazide | Enoyl ACP Reductase | - | mdpi.com |

| 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | α-Amylase | IC₅₀: 5.75±0.02 μM | nih.gov |

Note: Specific binding energy values (e.g., in kcal/mol) were not available in the cited sources for all compounds.

Elucidation of Specific Ligand-Protein Interaction Modes

Beyond predicting binding affinities, molecular docking studies are crucial for understanding the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The azomethine group (-NH–N=CH-) present in hydrazone derivatives is known to be important for their pharmacological activity. mdpi.com

In the case of hydrazone derivatives, the interaction with protein active sites is often mediated by a network of hydrogen bonds and hydrophobic interactions. researchgate.net For example, studies on pyrazolo-pyrimidinones tethered with hydrazide-hydrazones have highlighted the importance of these interactions in their antiproliferative effects. nih.gov While detailed interaction modes for this compound are not available, analysis of its derivatives provides a model for its potential binding behavior. The methoxy group, for instance, can participate in hydrogen bonding or hydrophobic interactions within the active site of a target protein.

Hirshfeld Surface Analysis for Intermolecular Interactions in Derivatives

Although a Hirshfeld surface analysis for this compound itself is not documented, studies on structurally related molecules provide valuable information. For example, the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the crystal structure is stabilized by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π(ring) interactions. nih.gov The Hirshfeld surface analysis indicated that C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%). nih.gov

Similarly, the analysis of N-(2-methoxyphenyl)acetamide shows that the most significant contributions to the crystal packing arise from H⋯H (53.9%), C⋯H/H⋯C (21.4%), O⋯H/H⋯O (21.4%), and N⋯H/H⋯N (1.7%) interactions. researchgate.net These studies on analogous structures suggest that derivatives of this compound are likely to exhibit a rich network of intermolecular interactions, including hydrogen bonds involving the hydrazide moiety and the methoxy group, as well as π-stacking interactions involving the phenyl ring.

The following table summarizes the major intermolecular contacts and their percentage contributions to the Hirshfeld surface for some related compounds.

| Compound Name | Major Intermolecular Contacts | Percentage Contribution | Reference |

| 2-chloro-N-(4-methoxyphenyl)acetamide | C⋯H/H⋯C | 33.4% | nih.gov |

| N-(2-methoxyphenyl)acetamide | H⋯H | 53.9% | researchgate.net |

| C⋯H/H⋯C | 21.4% | researchgate.net | |

| O⋯H/H⋯O | 21.4% | researchgate.net | |

| N⋯H/H⋯N | 1.7% | researchgate.net |

These computational and theoretical investigations, while often focused on derivatives, provide a crucial framework for understanding the potential of this compound as a pharmacologically active compound and for predicting the supramolecular architecture of its solid-state forms.

Biological Activities and Mechanistic Studies of 2 4 Methoxyphenyl Acetohydrazide Derivatives

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a pressing global health challenge, and derivatives of 2-(4-methoxyphenyl)acetohydrazide have shown promise in this area.

Antibacterial Efficacy and Spectrum

A variety of this compound derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth. Notably, a series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides, which were converted to 2,5-disubstituted-1,3,4-oxadiazoles, demonstrated significant antibacterial activity. mdpi.com These compounds were tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Xanthomonas campestris and Escherichia coli. mdpi.comresearchgate.net

Among the synthesized compounds, certain derivatives exhibited potent antibacterial effects. For instance, compound 4f (with a p-chlorophenyl substituent) showed a broad spectrum of activity with zones of inhibition ranging from 21 to 28 mm against the tested bacterial strains. mdpi.comresearchgate.net Similarly, compounds 4i (with a p-nitrophenyl substituent) and 4j (with a 3,4-dichlorophenyl substituent) also displayed good activity, with zones of inhibition between 20-24 mm and 21-27 mm, respectively. mdpi.comresearchgate.net These findings suggest that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial potency of these derivatives.

| Compound | Substituent | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. X. campestris | Zone of Inhibition (mm) vs. E. coli |

|---|---|---|---|---|---|

| 4a | Phenyl | 18 | 18 | 17 | 16 |

| 4d | p-Methylphenyl | 21 | 20 | 19 | 23 |

| 4f | p-Chlorophenyl | 25 | 23 | 21 | 28 |

| 4i | p-Nitrophenyl | 22 | 21 | 20 | 24 |

| 4j | 3,4-Dichlorophenyl | 23 | 22 | 21 | 27 |

Antifungal Efficacy and Spectrum

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. The same series of 2,5-disubstituted-1,3,4-oxadiazoles derived from (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides were tested against the fungal strain Fusarium oxysporum. mdpi.comresearchgate.net

The results of the antifungal screening mirrored the antibacterial findings, with compounds 4f , 4i , and 4j demonstrating significant inhibitory activity. mdpi.comresearchgate.net Compound 4f showed the highest percentage of inhibition at 73.8%, followed by 4i at 72.4% and 4j at 71.6%. mdpi.comresearchgate.net This indicates a broad-spectrum antimicrobial profile for these particular derivatives. Other studies on related hydrazone derivatives have also reported moderate antifungal activity against strains like Candida albicans.

| Compound | Substituent | % Inhibition vs. Fusarium oxysporum |

|---|---|---|

| 4a | Phenyl | 53.8 |

| 4d | p-Methylphenyl | 69.0 |

| 4f | p-Chlorophenyl | 73.8 |

| 4i | p-Nitrophenyl | 72.4 |

| 4j | 3,4-Dichlorophenyl | 71.6 |

Anticancer Research

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of this compound.

Cytotoxic Effects on Cancer Cell Lines

Several studies have reported the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In general, the compounds were found to be more cytotoxic against the U-87 cell line. nih.gov

One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21 ), which reduced the viability of glioblastoma cells to 19.6 ± 1.5%. nih.gov The nature of the substituent on the phenyl ring was found to significantly influence the cytotoxic activity. nih.gov In another study, p-methoxycinnamoyl hydrazide derivatives were evaluated against the T47D human breast cancer cell line, with 2-hydroxybenzohydrazide (B147611) (4d ) being the most effective with an IC50 value of 0.2 x 10^6 nM. nih.gov

| Compound | Derivative Class | Cancer Cell Line | Activity |

|---|---|---|---|

| 21 | 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative | U-87 (Glioblastoma) | Reduced cell viability to 19.6 ± 1.5% |

| 4d | p-Methoxycinnamoyl hydrazide derivative | T47D (Breast Cancer) | IC50: 0.2 x 10^6 nM |

Exploration of Molecular Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their further development. Research on related compounds suggests that the induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents. nih.govmdpi.com

For instance, a study on a methoxyphenyl chalcone (B49325) derivative, a compound class related to hydrazones, demonstrated that it induced apoptosis in ovarian cancer cells. nih.gov This was achieved through the dephosphorylation of a pro-apoptotic protein, leading to the activation of caspases, which are key executioners of apoptosis. nih.gov The compound was also found to modulate the G2/M checkpoint of the cell cycle. nih.gov While these studies were not performed directly on this compound derivatives, they provide a plausible framework for the potential mechanisms of action of these compounds. Further research is needed to elucidate the specific molecular targets and pathways affected by this compound derivatives in cancer cells.

Antiviral Studies

The exploration of this compound derivatives for antiviral activity is a less developed area of research compared to their antimicrobial and anticancer properties. However, studies on structurally related hydrazone compounds have indicated some potential in this domain.

Hydrazone derivatives, in general, have been investigated for a wide range of biological activities, including antiviral effects. nih.govmdpi.com For example, some hydrazone derivatives have been reported to show activity against viruses such as HIV. nih.gov A study on 1-heteroaryl-2-alkoxyphenyl analogs, which share some structural similarities, identified compounds with activity against various beta-coronaviruses, with the mechanism suggested to be interference with viral entry. mdpi.com

While these findings are encouraging, there is a lack of specific studies focusing directly on the antiviral activity of this compound derivatives. The existing research on related compounds suggests that this is a promising avenue for future investigation. Further studies are required to synthesize and screen a library of this compound derivatives against a panel of viruses to determine their potential as antiviral agents.

Anti-inflammatory Research

Hydrazone derivatives, a class of compounds often synthesized from hydrazides like this compound, have demonstrated significant anti-inflammatory properties. The incorporation of the hydrazone moiety allows for interactions with biological targets through hydrogen bonding and coordination with metal ions. nih.gov Structural modifications to the hydrazone scaffold, such as the introduction of different substituents, have been shown to optimize anti-inflammatory potency. nih.gov

For instance, studies on various hydrazone derivatives have highlighted the importance of specific structural features for their anti-inflammatory effects. The presence of a 4-chlorophenyl group has been identified as critical for efficacy in some series. nih.gov Furthermore, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have exhibited strong anti-inflammatory activity when compared to standard drugs. nih.gov Research on 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazones also revealed potent anti-inflammatory effects, with some derivatives outperforming the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Another study focused on N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives found that compounds with halogen and dimethylamino group substitutions displayed significant anti-inflammatory activity. nih.gov These findings collectively suggest that derivatives of this compound, particularly its hydrazone derivatives, hold promise as a template for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Various Hydrazone Derivatives

| Compound Class | Key Structural Features for Activity | Reference Compound |

| Hydrazone derivatives | 4-chlorophenyl group | - |

| N-phenylpyrazolyl-N-glycinyl-hydrazones | Phenylpyrazolyl and glycinyl moieties | Standard drugs |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazones | Specific substitutions on the pyridazinone and benzal rings | Indomethacin |

| N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives | Halogen and dimethylamino group substitutions | - |

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. While direct studies on COX-2 inhibition by derivatives of this compound are not extensively documented in the reviewed literature, research on related hydrazone structures provides valuable insights. Some evidence suggests that the hydrazone moiety can act as a pharmacophore for the inhibition of COX. nih.gov

For example, novel N-phenyl sulfonamide linked N-acylhydrazones have been reported to possess strong anti-inflammatory characteristics through the inhibition of the COX-2 enzyme. This indicates that the incorporation of a sulfonamide group into a hydrazone structure derived from this compound could be a viable strategy for developing selective COX-2 inhibitors. The structural features of known COX-2 inhibitors often include a central ring system with specific side chains that fit into the active site of the enzyme. Therefore, designing derivatives of this compound that mimic these structural motifs could lead to potent and selective COX-2 inhibitory activity.

Analgesic Potentials

The analgesic potential of hydrazone derivatives has been a subject of significant research interest. nih.gov The hydrazone scaffold is recognized for its role in the development of compounds with pain-relieving properties. nih.gov

For instance, a series of novel N-acylhydrazones derived from the natural compound safrole were investigated and found to possess good analgesic activity. This suggests that modifying the acyl group of a hydrazone can significantly influence its analgesic properties. In the context of this compound, this would involve synthesizing hydrazones with various aldehydes and ketones to explore the structure-activity relationship for analgesia.

While the direct analgesic testing of this compound derivatives is not detailed in the provided search results, the broader class of hydrazones has shown promise. The limited analgesic effects of some anti-inflammatory hydrazones suggest a specificity for inflammatory pain, indicating that these compounds may be particularly effective in conditions where pain is a direct result of an inflammatory process. nih.gov

Antioxidant Properties

Phenolic Schiff bases, which can be synthesized from hydrazides, are recognized for their ability to scavenge free radicals and exhibit antioxidant activity. nih.govresearchgate.net The antioxidant capacity of these compounds is often attributed to the presence of phenolic hydroxyl groups. nih.govresearchgate.net

A study on a series of synthetic derivatives of 2-methoxybenzohydrazide phenolic Schiff bases explored their structure-antioxidant activity relationship. nih.govresearchgate.net The results highlighted the importance of bond dissociation enthalpies related to hydrogen atom transfer in rationalizing their antioxidant activity. nih.govresearchgate.net The number of hydroxyl groups and the presence of other substituents, such as bromine, were found to modulate the antioxidant capacity. nih.govresearchgate.net Theoretical studies have suggested that the free radical scavenging by these Schiff bases primarily occurs through a proton-coupled electron transfer mechanism. nih.govresearchgate.net

Given that this compound possesses a methoxy (B1213986) group on the phenyl ring, its derivatives, particularly Schiff bases formed with phenolic aldehydes, would contain the key structural elements for potential antioxidant activity. The electron-donating nature of the methoxy group could further enhance the radical scavenging ability of the resulting compounds.

Table 2: Factors Influencing Antioxidant Activity of Phenolic Schiff Bases

| Structural Feature | Influence on Antioxidant Activity | Mechanism of Action |

| Number of Hydroxyl Groups | Generally increases antioxidant capacity | Hydrogen Atom Transfer |

| Substituents (e.g., Bromine) | Modulates antioxidant activity | Influences electronic properties |

| Methoxy Group | Potential to enhance radical scavenging ability (electron-donating) | Proton-Coupled Electron Transfer |

General Enzyme Inhibition Studies

Beyond COX-2, derivatives of hydrazides have been investigated for their inhibitory effects on a variety of other enzymes. For example, a study on nineteen tosylated acyl hydrazone derivatives revealed their inhibitory activities against monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com This study demonstrated that specific substitutions on the benzylidene ring of the hydrazone played a crucial role in the potency and selectivity of enzyme inhibition. mdpi.com For instance, a 3-fluoro substitution increased inhibitory activity against MAO-A, while the position of a nitro group influenced MAO-B inhibition. mdpi.com Certain derivatives also showed effective inhibition of BACE-1. mdpi.com

In another line of research, new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated as inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. nih.gov The majority of these molecules showed appreciable action against both enzymes, highlighting the potential of benzohydrazide derivatives as dual enzyme inhibitors. nih.gov

Furthermore, two new hydrazone compounds, N′-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N′-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, were found to be strong urease inhibitors, with IC50 values of 8.4 and 20.2 μM, respectively. researchgate.net These findings underscore the broad enzymatic inhibitory potential of the hydrazone scaffold.

Table 3: Enzyme Inhibition by Hydrazide/Hydrazone Derivatives

| Enzyme Target | Active Compound Class | Key Findings |

| Monoamine Oxidases (MAO-A, MAO-B) | Tosylated acyl hydrazone derivatives | Substituent-dependent inhibition; 3-F group enhanced MAO-A inhibition. mdpi.com |

| Acetylcholinesterase (AChE) | Tosylated acyl hydrazone derivatives | Weak inhibition observed for most derivatives. mdpi.com |

| Butyrylcholinesterase (BChE) | Tosylated acyl hydrazone derivatives | Weak inhibition observed for most derivatives. mdpi.com |

| β-Secretase (BACE-1) | Tosylated acyl hydrazone derivatives | Effective inhibition by some derivatives. mdpi.com |

| Enoyl ACP Reductase | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | Appreciable inhibitory action observed. nih.gov |

| Dihydrofolate Reductase (DHFR) | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | Appreciable inhibitory action observed. nih.gov |

| Urease | N′-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, N′-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Strong inhibitory activity with low micromolar IC50 values. researchgate.net |

Structure Activity Relationship Sar and Principles in Drug Design

Impact of Structural Modifications and Substituent Effects on Biological Efficacy

The biological activity of derivatives of 2-(4-methoxyphenyl)acetohydrazide is significantly influenced by the nature and position of substituents on its core structure. Research has demonstrated that even minor alterations can lead to substantial changes in the pharmacological profile of these compounds.

The hydrazide moiety itself is a critical pharmacophore. For instance, studies on related acetohydrazide derivatives have shown that the hydrazide group can be more effective than an ester group against certain bacterial strains like Streptococcus pyogenes, Proteus vulgaris, Klebsiella pneumoniae, Enterobacter aerogenes, and Enterobacter cloacae. nih.gov This highlights the importance of the hydrazide functional group in mediating antimicrobial effects.

Modifications to the phenyl ring of the this compound scaffold also play a crucial role in determining biological activity. For example, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the nature of the substituent on the benzene (B151609) ring strongly influenced the extent of antimicrobial activity. nih.gov The introduction of a hydroxyl group on the benzene ring was found to increase the inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov This suggests that hydrogen bond donating groups can enhance the interaction with biological targets.

Furthermore, the type of substituent on the phenyl ring can dictate the selectivity and potency of the compounds. In a study of novel tetracaine (B1683103) hydrazide-hydrazone derivatives, the anticancer activity against Colo-205 and HepG2 cell lines was dependent on the substituent on the aromatic ring. acs.org For the Colo-205 cell line, the presence of 4-chlorophenyl and 2-trifluoromethylphenyl substituents was found to be important for cytotoxic activity, while for the HepG2 cell line, 4-bromophenyl, 2-trifluoromethoxyphenyl, and 3,5-bistrifluoromethylphenyl substituents demonstrated the best anticancer activity. acs.org

In another example, a series of N-benzimidazole-derived carboxamides showed that the type of substituents on both the benzimidazole (B57391) core and the phenyl ring had a strong impact on their antiproliferative activity. mdpi.com Specifically, a 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the benzimidazole nitrogen exhibited selective activity against the MCF-7 breast cancer cell line. mdpi.com

These findings underscore the principle that systematic variation of substituents on the this compound framework is a key strategy for optimizing biological efficacy and can lead to the identification of potent and selective therapeutic agents.

Rational Design of Novel Analogues as Potential Therapeutics

The rational design of novel analogues based on the this compound scaffold is a promising strategy for developing new therapeutic agents with improved efficacy and safety profiles. This approach often involves molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced biological activity. acs.org

A key principle in the rational design of these analogues is the utilization of the hydrazide-hydrazone linkage. Hydrazide-hydrazones are often synthesized by reacting hydrazides with aldehydes, and this versatile chemistry allows for the creation of a diverse library of compounds. acs.org For instance, novel tetracaine derivatives bearing a hydrazide-hydrazone moiety have been designed and synthesized, demonstrating the utility of this approach in generating potential anticancer agents. acs.org

Another strategy involves the use of computational methods to guide the design process. For example, starting from a natural product inhibitor of dipeptidyl peptidase-4 (DPP-4), a series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives were rationally designed using 3D molecular similarity-based scaffold hopping and electrostatic complementary methods. nih.gov This approach led to a significant increase in potency, highlighting the power of computational tools in drug design.

The design of dual-target inhibitors is another area of active research. For instance, novel benzhydrylpiperazine-based compounds have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. nih.govresearchgate.net This strategy aims to create anti-inflammatory agents with a broader mechanism of action and potentially improved efficacy. The piperazine (B1678402) framework is considered a vital core for developing such novel lead compounds due to its reported contribution to anti-inflammatory activity. nih.govresearchgate.net

The synthesis of these novel analogues often involves multi-step reaction sequences. For example, a series of benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore were synthesized by first preparing the hydrazide derivatives and then condensing them with various aldehydes or ketones. nih.gov Similarly, the synthesis of substituted 2,4-diaminopyrimidines has been achieved through a convergent synthesis involving a novel Heck coupling reaction. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME Properties)

In silico prediction of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as drug-likeness, is a critical step in the early stages of drug discovery. These computational methods help to identify and eliminate compounds with unfavorable properties, thereby reducing the time and cost of drug development. For derivatives of this compound, various in silico tools are employed to assess their potential as orally active drugs.

A key aspect of drug-likeness is adherence to Lipinski's rule of five, which predicts the oral bioavailability of a compound. Studies on derivatives of this compound have shown that many of these compounds exhibit good drug-like properties. For instance, an analysis of 3-hydroxypyridine-4-one derivatives revealed that most of the molecules did not violate Lipinski's rule, suggesting their potential as orally active drugs. researchgate.net Similarly, in a study of 1-formyl-2-pyrazoline derivatives, the compounds were found to be drug-like and possess favorable ADME properties, including good gastrointestinal absorption and blood-brain barrier permeability. researchgate.net

The topological polar surface area (TPSA) is another important parameter for predicting drug absorption. Generally, a TPSA value below 140 Ų is considered favorable for oral bioavailability. researchgate.net The percentage of absorption can be estimated using the formula: %Ab = 109 - (0.345 x TPSA). researchgate.net

Computational tools like SwissADME are widely used to calculate various physicochemical and pharmacokinetic parameters. nih.govjpionline.org These tools can predict properties such as molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. researchgate.net For example, in a study of benzimidazole-1,3,4-oxadiazole derivatives, all the designed compounds were found to adhere to Lipinski's rule, indicating their potential as orally active molecules. japtronline.com

The predicted ADME properties of these compounds are often presented in tabular format, providing a comprehensive overview of their drug-like characteristics. These tables typically include parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with P-glycoprotein. researchgate.net

It is important to note that while in silico predictions are valuable, they are not a substitute for experimental validation. However, they play a crucial role in prioritizing compounds for further investigation and guiding the design of new molecules with improved pharmacokinetic profiles.

Interactive Data Table: Predicted ADME Properties of this compound and Related Structures

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) | Lipinski Violations |

| This compound | 180.20 | 0.4 | 2 | 3 | 3 | 64.4 | 0 |

| 2-[(4-Methoxyphenyl)amino]acetohydrazide | 195.22 | 1.0 | 3 | 3 | 4 | 76.6 | 0 |

| 2-(4-Methoxyphenoxy)acetohydrazide | 196.21 | - | 2 | 4 | - | - | - |

Emerging Research Directions and Potential Applications

Development as Lead Compounds for Pharmaceutical and Medicinal Applications

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities. The core structure of 2-(4-methoxyphenyl)acetohydrazide serves as a scaffold for the development of new therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as antimicrobial and anticancer agents.

A series of novel (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides were synthesized and screened for their antimicrobial properties. growingscience.com Several of these compounds exhibited significant inhibitory action against various bacterial and fungal strains. growingscience.com For instance, compounds with specific substitutions on the arylbenzylidene moiety demonstrated good activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, and Fusarium oxysporum. growingscience.com The results indicated that the nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial efficacy of these derivatives. growingscience.com

Table 1: Antimicrobial Activity of Selected (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide Derivatives growingscience.com

| Compound | Substituent on Arylbenzylidene | Zone of Inhibition (mm) against various strains |

| 4f | 4-Chloro | 21-28 |

| 4i | 3-Nitro | 20-24 |

| 4j | 4-Nitro | 21-27 |

Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov A number of these compounds displayed potent antioxidant properties, with some showing higher radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov In terms of anticancer potential, these derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The compounds generally showed greater cytotoxicity against the U-87 cell line. nih.gov One particular derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most potent against the glioblastoma cell line. nih.gov

Table 2: Anticancer Activity of a Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | 7.8 |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | MDA-MB-231 (Breast Cancer) | 15.6 |

The hydrazide functional group is a key feature contributing to the biological activity of these compounds. nih.gov It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The synthesis of various heterocyclic compounds from hydrazides further expands their therapeutic potential. nih.gov

Applications in Material Science

The unique chemical properties of this compound and its derivatives also make them promising candidates for applications in material science, particularly in the development of organic electronic materials and UV protective agents.

Organic Electronic Materials

While direct research on this compound for organic electronics is still emerging, related structures containing the hydrazono moiety, which can be synthesized from hydrazides, have shown potential as organic semiconductors. nih.govresearchgate.net For example, a novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been synthesized and studied for its optical and electrical properties. nih.gov Studies have shown that the electrical conductivity of PTPA increases with temperature, a characteristic of organic semiconductors. nih.gov This suggests that derivatives of this compound could be explored for similar applications in devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net

UV Protective Agents

The methoxyphenyl group present in this compound is a key chromophore found in several UV absorbing molecules. A notable example is the use of a triazine derivative containing a methoxyphenyl group as an intermediate in the synthesis of Bemotrizinol. sarex.com Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is a broad-spectrum UV absorber that is effective against both UVA and UVB radiation and is used in sunscreen products. sarex.com This demonstrates the potential of incorporating the this compound scaffold into new UV protective agents for cosmetics and other materials. The photostability and strong absorbance of such compounds are highly desirable properties for these applications. sarex.com

常见问题

Basic Research Question

- FTIR : Identifies functional groups (e.g., N–H stretches at 3338–3203 cm⁻¹, C=O at 1642 cm⁻¹) .

- NMR : H-NMR resolves methoxy protons (δ ~3.8 ppm) and hydrazide NH signals (δ ~9.3 ppm) .

- X-ray crystallography : Reveals molecular conformation and hydrogen bonding. For example, the N–N bond length (1.413 Å) indicates electron delocalization, and layers form via N–H⋯O/N hydrogen bonds (parallel to the ab plane) .

How can researchers evaluate the biological activity of this compound derivatives, and what statistical methods ensure robust data interpretation?

Advanced Research Question

- Anticancer assays : Derivatives like N′-(4-chlorobenzylidene)-2-(4-methoxyphenyl)acetohydrazide inhibit Akt (IC₅₀ = 0.50 µg/mL) via apoptosis induction, validated by Western blotting .

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, comparing to standards like ampicillin .

- Statistical rigor : Apply one-way ANOVA with post-hoc Tukey tests (n=8 replicates) to assess significance; report mean ± SD for IC₅₀ values .

What structural modifications enhance the bioactivity of this compound, and how do substituents influence mechanism of action?

Advanced Research Question

- Electron-withdrawing groups : Chloro or nitro substituents on the benzylidene ring improve α-glucosidase inhibition (e.g., IC₅₀ = 6.10–18.7 µM vs. acarbose IC₅₀ = 378 µM) .

- Hydrophobic moieties : Thiophene or naphthyl groups enhance antimicrobial activity by increasing membrane permeability .

- Mechanistic insights : Substituents at the para-position (e.g., methoxy) stabilize π-π stacking with enzyme active sites, while ortho-substituents may sterically hinder binding .

How should researchers address discrepancies in IC₅₀ values across studies for structurally similar acetohydrazide derivatives?

Advanced Research Question

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time). For example, α-glucosidase IC₅₀ values vary due to differences in substrate (pNPG vs. maltose) .

- Structural nuances : Compare substituent electronic effects. A 4-methoxy group may reduce activity compared to 4-nitro due to decreased electron-withdrawing capacity .

- Data normalization : Use relative potency ratios (e.g., vs. acarbose) to contextualize results .

What strategies improve the crystallinity and stability of this compound derivatives for structural studies?

Advanced Research Question

- Recrystallization solvents : Ethanol or DMSO/water mixtures (1:2) yield high-purity crystals .

- Hydrogen bonding : Introduce polar groups (e.g., hydroxyl) to strengthen intermolecular interactions, as seen in derivatives with layered crystal packing .

- Temperature control : Slow cooling (5–10°C) minimizes disorder in crystal lattices .

How do researchers design structure-activity relationship (SAR) studies for acetohydrazide derivatives targeting specific enzymes?

Advanced Research Question

- Scaffold diversification : Synthesize analogs with varying arylidene substituents (e.g., 4-chloro, 4-nitro) and evaluate IC₅₀ trends .

- Molecular docking : Use software like AutoDock to predict binding modes. For example, 4-methoxy groups in Compound 3a form hydrogen bonds with α-glucosidase’s catalytic residues .

- Pharmacophore mapping : Identify critical features (e.g., hydrazide NH for hydrogen bonding, aromatic rings for hydrophobic interactions) .

What are the methodological considerations for scaling up synthesis while maintaining yield and purity?

Basic Research Question

- Catalyst optimization : Sodium nitrite (80%) improves yield in anhydrous conditions but requires strict moisture control .

- Solvent recycling : Ethanol can be recovered via distillation after hydrazinolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts in derivatives with >85% purity .

How do researchers validate the proposed mechanisms of action for anticancer or antimicrobial derivatives?

Advanced Research Question

- Pathway inhibition assays : Measure Akt phosphorylation via Western blotting after treating cancer cells with derivatives .

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link ROS generation to apoptosis in antimicrobial studies .

- Gene expression profiling : qPCR quantifies Fas/FasL upregulation in NSCLC cells treated with hydrazide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。